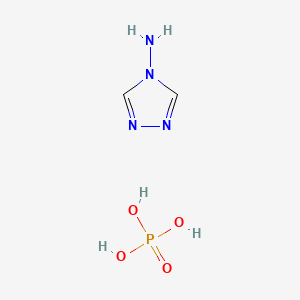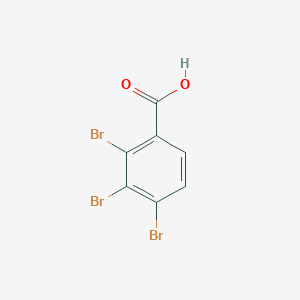
2-Nonyldecane-1,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonyldecane-1,10-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound is a long-chain diol with the molecular formula C19H40O2. Diols are known for their versatility in chemical reactions and their applications in various fields, including organic synthesis, polymer chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Nonyldecane-1,10-diol can be synthesized through several methods. One common approach is the reduction of dicarbonyl compounds using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding alkenes or the hydrolysis of epoxides. These methods are chosen for their efficiency and scalability, allowing for the large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nonyldecane-1,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions include aldehydes, ketones, alkanes, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Nonyldecane-1,10-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-Nonyldecane-1,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Decanediol: A similar long-chain diol with ten carbon atoms.
1,12-Dodecanediol: Another long-chain diol with twelve carbon atoms.
1,8-Octanediol: A shorter-chain diol with eight carbon atoms
Uniqueness
2-Nonyldecane-1,10-diol is unique due to its specific chain length and the position of the hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that other diols may not fulfill. Its long carbon chain provides hydrophobic characteristics, while the hydroxyl groups offer sites for further chemical modifications.
Propriétés
Numéro CAS |
48074-20-0 |
|---|---|
Formule moléculaire |
C19H40O2 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
2-nonyldecane-1,10-diol |
InChI |
InChI=1S/C19H40O2/c1-2-3-4-5-6-9-12-15-19(18-21)16-13-10-7-8-11-14-17-20/h19-21H,2-18H2,1H3 |
Clé InChI |
NWBSCTPRDWXMOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCCCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


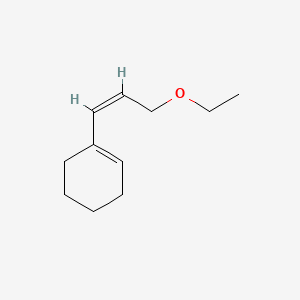
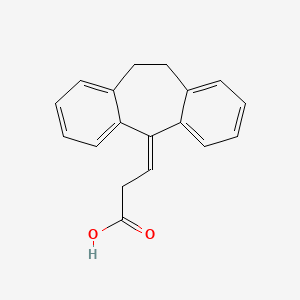
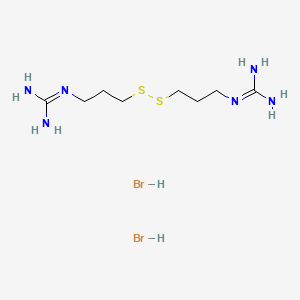
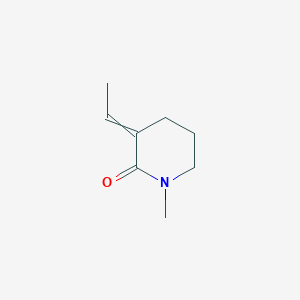

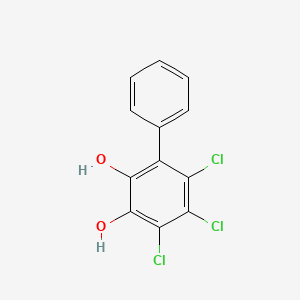
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
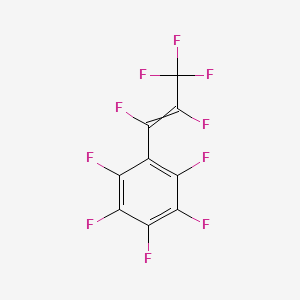
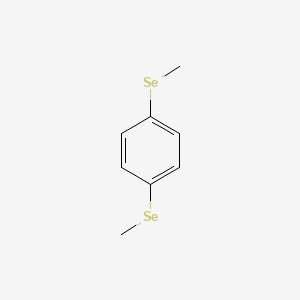
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)

![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
